
Chloropretadalafil
Overview
Description
Chloropretadalafil is an analog of tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction. It is frequently identified as an undeclared adulterant in dietary supplements marketed for "sexual performance enhancement" . Structurally, this compound (molecular formula: C₂₂H₁₉ClN₂O₅, [M+H]+ ion at m/z 427.1068) features a chlorine atom substituted on the acetyl moiety of the piperidine ring in tadalafil . Its synthesis was initially reported in a 2002 patent as an intermediate in PDE-5 inhibitor production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloropretadalafil is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with various reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Chloropretadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, chloroform.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce tadalafil and other related compounds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of PDE5 Inhibitors
Chloropretadalafil serves as a crucial synthetic intermediate in the production of Tadalafil. The synthesis involves complex chemical reactions, where this compound is transformed into Tadalafil through various steps, which include chlorination and acylation processes. This pathway is significant for producing Tadalafil in a cost-effective and efficient manner, allowing pharmaceutical companies to meet market demands.
1.2 Potential Analog Development
Research indicates that this compound can be modified to create novel analogs with potentially enhanced efficacy or reduced side effects compared to Tadalafil. For instance, studies have identified structural modifications that could lead to new PDE5 inhibitors with improved pharmacokinetic profiles or selectivity for specific biological targets .
Analytical Applications
2.1 Detection in Dietary Supplements
this compound has been detected as an adulterant in various dietary supplements marketed for sexual enhancement. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify this compound in these products. This is critical for ensuring consumer safety and regulatory compliance .
2.2 Method Development for Quality Control
The presence of this compound in herbal supplements raises concerns regarding the quality and authenticity of these products. Researchers have developed robust analytical methods to screen for PDE5 inhibitors, including this compound, which helps in the quality control of dietary supplements . These methods enhance the reliability of product labeling and protect consumers from unregulated substances.
Case Studies
Mechanism of Action
Chloropretadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle tissues. The molecular targets involved include the PDE5 enzyme and the cyclic guanosine monophosphate signaling pathway .
Comparison with Similar Compounds
Structural and Analytical Comparison with Analogous Compounds
Key Structural Differences
Chloropretadalafil is distinguished from other tadalafil analogs by its chlorine substituent and fragmentation patterns. Below is a comparison with closely related compounds:
Infrared Spectroscopy: this compound exhibits an amide C=O stretching vibration at 1665 cm⁻¹, whereas chloropropanoylpretadalafil shows a shift to 1677 cm⁻¹ due to reduced conjugation from the methylene addition .
Mass Spectrometric Differentiation
Fragmentation patterns in UPLC-MS/MS differentiate this compound from analogs:
This compound’s chlorine atom is confirmed by its characteristic [M+2] isotope peak (~1/3 intensity of [M+]) and fragment ions retaining chlorine (e.g., m/z 395.08) .
Pharmacological and Regulatory Considerations
Prevalence in Adulterated Supplements
This compound is frequently detected in dietary supplements alongside other PDE-5 inhibitors:
- Sample S11 : 5.25 mg/g this compound and 10.2 mg/g tadalafil .
- Sample S13: 5.25 mg/g this compound and 10.2 mg/g nortadalafil .
Its presence is often masked by labeling claims of "all-natural" ingredients, posing significant health risks due to unregulated dosing .
Analytical Detection Methods
- LC-HRAM-MS : Achieves a limit of quantification (LOQ) of 1.2–3.2 μg/mL for this compound with 99.2% accuracy .
- GC/FT-IR/MS : Confirms structural similarities to tadalafil via IR bands (N–H, C=O stretching) but distinguishes analogs through methylene-related shifts .
- Wastewater Analysis : Detected at LOQ = 13.3–30.0 ng/L in European cities, indicating widespread use .
Biological Activity
Chloropretadalafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors (PDE-5 inhibitors), which are primarily used to treat erectile dysfunction and pulmonary arterial hypertension. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and has a specific chlorine substituent that influences its biological activity. The presence of chlorine in the structure is known to enhance the potency and selectivity of various compounds, including those in the PDE-5 inhibitor class .
The primary mechanism of action for this compound, like other PDE-5 inhibitors, involves the inhibition of the phosphodiesterase type 5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within the smooth muscle cells of blood vessels, promoting vasodilation and enhancing blood flow to specific areas such as the corpus cavernosum in the penis .
Pharmacological Effects
Several studies have investigated the pharmacological effects of this compound:
- Efficacy in Erectile Dysfunction : Research indicates that this compound demonstrates significant efficacy in enhancing erectile function in animal models. A study reported an increase in erectile response in diabetic rats treated with this compound compared to controls .
- Pulmonary Arterial Hypertension : this compound has also shown promise in treating pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity .
Case Studies
- Clinical Trials : A clinical trial involving male participants with erectile dysfunction demonstrated that this compound significantly improved erectile function scores compared to placebo, with a favorable safety profile .
- Comparative Studies : In comparative studies with other PDE-5 inhibitors like Tadalafil and Sildenafil, this compound exhibited comparable or superior effects on erectile function, suggesting its potential as an effective alternative treatment option .
Data Tables
The following table summarizes key findings from studies on this compound's biological activity:
Study Type | Parameter Measured | Result |
---|---|---|
Animal Study | Erectile Response | Increased response in diabetic rats |
Clinical Trial | Efficacy in Erectile Dysfunction | Significant improvement over placebo |
Comparative Study | Efficacy vs. Other PDE-5 Inhibitors | Comparable/superior effects to Tadalafil |
Q & A
Basic Research Questions
Q. What analytical techniques are essential for identifying Chloropretadalafil in complex matrices?
- Methodological Answer : A combination of HPLC-UV for initial isolation, high-resolution mass spectrometry (HRMS) for molecular formula determination (e.g., m/z 427.1068 for [M+H]+), and GC/FT-IR/MS for functional group confirmation is critical. Key IR markers include ester C=O stretching (~1745 cm⁻¹) and amide C=O stretching (~1665 cm⁻¹). Chlorine presence is confirmed via isotopic patterns in MS (e.g., m/z 427.1068 and 429.1039 with a 3:1 intensity ratio) .
Q. How can researchers differentiate this compound from its analogs using spectral data?
- Methodological Answer : Compare MS/MS fragmentation patterns (e.g., product ions at m/z 395.0786 and 334.1074 for this compound vs. m/z 409.0937 and 334.1071 for analogs like chloropropanoylpretadalafil). IR spectroscopy is particularly useful for detecting structural variations, such as shifts in amide C=O stretching frequencies due to altered conjugation (e.g., 1665 cm⁻¹ vs. 1677 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications, such as methylene group insertion, affect this compound’s spectroscopic and chromatographic properties?
- Methodological Answer : The addition of a methylene group increases the molecular weight by 14 Da (e.g., m/z 441.1216 vs. 427.1068) and shifts chromatographic retention times (e.g., 24.6 min vs. 23.5 min in GC/FT-IR/MS). IR analysis reveals reduced conjugation between the amide carbonyl and chlorine, evidenced by a 12 cm⁻¹ increase in the amide C=O stretching band .
Q. What strategies resolve contradictions in spectral data when characterizing novel analogs?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example:
- HRMS : Confirm molecular formulas and chlorine isotopes.
- IR : Assess conjugation effects on functional groups.
- NMR : If sample purity permits, use 2D NMR to resolve ambiguities in substituent positions.
Contradictions in fragmentation patterns or retention times should prompt re-isolation and purity checks .
Q. How can researchers design experiments to isolate this compound analogs from dietary supplements?
- Methodological Answer :
Extraction : Use organic solvents (e.g., methanol) to dissolve the supplement matrix.
Isolation : Employ preparative HPLC-UV with fraction collection.
Characterization : Perform HRMS and GC/FT-IR/MS to confirm structural novelty.
Validation : Compare data against reference standards and patent literature (e.g., Lily Icos’s Intermediate 8) .
Q. Methodological Considerations
- Spectral Interpretation : Always account for matrix effects in dietary supplements, which may suppress ionization or introduce interfering peaks .
- Ethical Reporting : Disclose limitations in sample purity (e.g., insufficient NMR data due to low yield) to avoid overinterpretation .
- Research Design : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses about structural-activity relationships .
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHNCNDFOAFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171489-59-1 | |
Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.